Methyl 4'-bromo-4-nitro[1,1'-biphenyl]-2-carboxylate
Description
Methyl 4'-bromo-4-nitro[1,1'-biphenyl]-2-carboxylate is a biphenyl derivative featuring a bromine atom at the 4' position, a nitro group at the 4 position, and a methyl ester at the 2 position. This compound belongs to a class of aromatic esters with applications in organic synthesis, particularly in cross-coupling reactions and as intermediates in pharmaceuticals or materials science. Its structure combines electron-withdrawing (nitro, bromo) and electron-donating (ester) groups, influencing its reactivity and physical properties.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-bromophenyl)-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c1-20-14(17)13-8-11(16(18)19)6-7-12(13)9-2-4-10(15)5-3-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPXSCRLTHKKED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001217876 | |
| Record name | Methyl 4′-bromo-4-nitro[1,1′-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001217876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-85-9 | |
| Record name | Methyl 4′-bromo-4-nitro[1,1′-biphenyl]-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4′-bromo-4-nitro[1,1′-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001217876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-bromo-4-nitro[1,1’-biphenyl]-2-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-bromo-4-nitro[1,1’-biphenyl]-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl ester group, to form carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents is often employed.
Major Products
Scientific Research Applications
Medicinal Chemistry
Methyl 4'-bromo-4-nitro[1,1'-biphenyl]-2-carboxylate serves as a key precursor in the synthesis of pharmaceutical compounds, particularly in the development of antihypertensive medications.
Case Study: Sartan Class Drugs
- Application : Synthesis of sartan class drugs (e.g., azilsartan and temisartan).
- Method : The compound is utilized as an intermediate in the preparation of these drugs, which are effective for hypertension treatment.
- Results : Clinical studies have shown that these drugs significantly lower blood pressure in patients with hypertension, demonstrating the compound's relevance in therapeutic applications.
Organic Light-Emitting Diodes (OLEDs)
The compound is also explored for its potential use in OLED technology.
Case Study: Emissive Materials
- Application : Development of OLEDs.
- Method : Similar biphenyl derivatives are employed as emissive materials due to their favorable electronic properties.
- Results : OLEDs utilizing these compounds exhibit high color quality, flexibility, and a wide viewing angle, making them suitable for modern display technologies.
Preparation of Nitro Compounds
This compound is involved in the synthesis of various nitro compounds.
Methodology
- Process : Direct nitration of hydrocarbons using nitric acid.
- Outcome : The successful nitration at high temperatures leads to a range of nitro-substituted products that are valuable in synthetic organic chemistry.
In Vitro Metabolism Studies
This compound has been subjected to studies investigating its metabolic pathways.
Case Study: Metabolic Pathways
- Application : Understanding the metabolism of bromobiphenyl compounds.
- Method : Reduction reactions are studied in cationic micelles using electrochemically generated anion radicals.
- Results : Insights gained from these studies contribute to understanding how similar compounds behave metabolically, which is crucial for drug design and safety assessments.
Mechanism of Action
The mechanism of action of Methyl 4’-bromo-4-nitro[1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions, leading to the formation of various derivatives . These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Key Observations:
- Electron Effects : The nitro group in the target compound enhances electrophilic substitution reactivity compared to methyl or formyl substituents in analogues .
- Cross-Coupling Potential: The bromo substituent positions this compound as a candidate for palladium-catalyzed Suzuki-Miyaura coupling, similar to 4'-bromobiphenyl-2-carboxylic acid .
- Steric and Solubility Differences : The methyl ester group improves solubility in organic solvents compared to carboxylic acid derivatives (e.g., 4'-bromobiphenyl-2-carboxylic acid) .
Nitro Group Reactivity
The nitro group at the 4 position facilitates electrophilic aromatic substitution (e.g., reduction to amine or displacement in nucleophilic reactions). This contrasts with Methyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate, where the methyl group is inert under similar conditions .
Bromo Group Utility
The 4'-bromo substituent enables cross-coupling reactions, as demonstrated in Miyaura and Suzuki’s work on arylboron derivatives . For example, coupling with arylboronic acids could yield extended biphenyl systems, akin to intermediates used in materials science.
Ester vs. Acid Functionality
Unlike 4'-bromobiphenyl-2-carboxylic acid, the methyl ester group in the target compound avoids self-condensation side reactions, enhancing stability during storage and reactions .
Biological Activity
Methyl 4'-bromo-4-nitro[1,1'-biphenyl]-2-carboxylate is a compound of significant interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 336.14 g/mol. It features a biphenyl structure with bromine and nitro substitutions, along with a carboxylate functional group. The melting point is reported to be between 117-119 °C .
1. Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity. The nitro group is often associated with biological activity, particularly in compounds that target bacterial pathways. For instance, related nitro compounds have shown efficacy against various bacterial strains, indicating potential for this compound as an antibacterial agent.
2. Interaction with Biological Targets
Interaction studies are crucial for understanding the reactivity of this compound with biological targets such as enzymes or receptors involved in disease pathways. The compound's structural similarities to other biologically active biphenyl derivatives suggest it may interact with similar targets, potentially leading to therapeutic applications in treating conditions like hypertension through its role as a pharmaceutical intermediate in sartan class drugs.
3. In Vitro Metabolism Studies
Research involving the metabolism of structurally similar compounds indicates that this compound may undergo reduction processes in biological systems. For example, studies on 4-bromobiphenyl have demonstrated its reduction to biphenyl in specific conditions, providing insights into the metabolic pathways relevant to brominated biphenyl compounds.
Synthesis Methods
Various synthetic routes for producing this compound have been documented:
- Nitration of Biphenyl Derivatives : Direct nitration techniques can introduce the nitro group into the biphenyl structure.
- Bromination : Bromine can be introduced via electrophilic aromatic substitution methods.
- Carboxylation : The carboxylic acid functional group can be added through carbonylation reactions.
These methods highlight the compound's synthetic accessibility and versatility for further applications in organic synthesis .
Comparative Analysis
The following table summarizes some related compounds to highlight structural similarities and differences:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 4-bromo[1,1'-biphenyl]-2-carboxylate | Lacks nitro group | |
| 4-bromo-4-nitro[1,1'-biphenyl]-2-carboxylic acid | Contains a free carboxylic acid | |
| Methyl 4-nitro[1,1'-biphenyl]-2-carboxylate | Lacks bromine substitution |
This comparison illustrates how the unique combination of bromine and nitro substitutions in this compound contributes to its distinct chemical properties and potential applications in medicinal chemistry.
Case Study 1: Antibacterial Activity
A study investigating the antibacterial properties of various nitro-substituted biphenyls found that compounds similar to this compound exhibited significant activity against Gram-positive bacteria. This suggests potential for further exploration in drug development targeting bacterial infections.
Case Study 2: Synthesis for Pharmaceutical Applications
Research on the synthesis of sartan class drugs has highlighted the importance of intermediates like this compound. The compound's ability to undergo specific reactions makes it an attractive candidate for developing antihypertensive medications.
Q & A
How can researchers optimize the Suzuki-Miyaura cross-coupling reaction to synthesize Methyl 4'-bromo-4-nitro[1,1'-biphenyl]-2-carboxylate with high regioselectivity and yield?
Methodological Answer:
The Suzuki-Miyaura reaction is critical for constructing the biphenyl core. Key parameters include:
- Catalyst Selection : Palladium catalysts like trans-dichlorobis(tricyclohexylphosphine)palladium(II) (e.g., 0.1 mmol used in ) ensure efficient coupling.
- Solvent Systems : A toluene/dioxane/ethanol mixture (10:10:2 mL) enhances solubility and reactivity while minimizing side reactions.
- Base Optimization : Sodium carbonate (6.0 mmol) effectively neutralizes boronic acid byproducts.
- Reaction Monitoring : Use TLC or LC-MS to track reaction progress and confirm intermediate formation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product .
What analytical strategies resolve discrepancies in NMR data caused by rotational isomerism in this compound?
Methodological Answer:
Rotational isomerism around the biphenyl axis can split NMR signals (e.g., δH 7.43–7.26 ppm in ). To address this:
- Variable Temperature NMR : Conduct experiments at elevated temperatures (e.g., 60°C) to coalesce split peaks.
- 2D Techniques : NOESY or ROESY can confirm spatial proximity of protons across the biphenyl bond.
- Dynamic NMR Analysis : Quantify rotational barriers by analyzing line-shape changes at varying temperatures .
How does the nitro group at the 4-position influence the reactivity of the 4'-bromo substituent in nucleophilic aromatic substitution (NAS)?
Methodological Answer:
The nitro group is a strong electron-withdrawing meta-director, which:
- Activates the Ring : Facilitates NAS at the 4'-bromo position by polarizing the C-Br bond.
- Competing Pathways : Nitro groups may deactivate adjacent positions, requiring careful optimization of reaction conditions (e.g., using CuI catalysis for Ullman-type couplings).
- Kinetic Studies : Monitor reaction rates under varying temperatures and nucleophile concentrations to map substituent effects .
What methodologies identify and quantify synthetic impurities in this compound?
Methodological Answer:
Impurity profiling requires:
- HPLC-MS : Use C18 columns with acetonitrile/water gradients. MS detection identifies byproducts like dibrominated analogs (e.g., Methyl 4'-(dibromomethyl)-biphenyl-2-carboxylate in ).
- Reference Standards : Compare retention times and fragmentation patterns with certified impurities (e.g., tert-butyl bromomethyl analogs in ).
- Validation : Ensure linearity (R² > 0.99), LOD/LOQ (<1% w/w), and precision (RSD < 2%) .
How can X-ray crystallography confirm molecular conformation and intermolecular interactions of this compound?
Methodological Answer:
- Crystal Growth : Use slow evaporation of a dichloromethane/hexane solution.
- Data Collection : Resolve heavy atoms (Br, O from nitro) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement Challenges : Model disorder in the nitro group using SHELXL and analyze π-π stacking interactions between biphenyl moieties (e.g., as in ’s bromophenyl structure) .
What computational approaches predict electronic properties and reaction pathways for this compound?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-311+G(d,p) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.
- Solvent Effects : Include PCM models for solvent interactions (e.g., ethanol).
- Validation : Compare computed NMR shifts (GIAO method) with experimental data to refine accuracy .
How can researchers design photostability studies for this compound under UV light?
Methodological Answer:
- Irradiation Setup : Expose solutions (e.g., in methanol) to UV light (λ = 254–365 nm) in quartz cells.
- Degradation Monitoring : Use HPLC-UV at 220 nm to track nitro group reduction or bromine displacement.
- Quantum Yield Calculation : Measure photon flux with actinometry (e.g., ferrioxalate) to quantify degradation efficiency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
